molecular formula C6H3F3N2O B598016 3-(Trifluoromethyl)pyrazine-2-carbaldehyde CAS No. 1197238-20-2

3-(Trifluoromethyl)pyrazine-2-carbaldehyde

Cat. No.: B598016
CAS No.: 1197238-20-2
M. Wt: 176.098
InChI Key: JSRSQMKEQWBMMV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazine-2-carbaldehyde is a chemical compound with the molecular formula C6H3F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which also contains an aldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents and pyrazine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes steps such as purification and crystallization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Trifluoromethyl)pyrazine-2-carbaldehyde is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the aldehyde group can participate in various chemical reactions. These interactions can lead to the modulation of biological processes and the formation of specific products .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)pyrazine-2-carbaldehyde is unique due to its specific combination of a trifluoromethyl group and an aldehyde group on a pyrazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRSQMKEQWBMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197238-20-2
Record name 3-(trifluoromethyl)pyrazine-2-carbaldehyde
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